Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate
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Overview
Description
Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate is an organic compound with the molecular formula C12H11F3O2. It is a derivative of cinnamic acid, where the phenyl ring is substituted with a trifluoromethyl group at the meta position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate typically involves the esterification of 3-(trifluoromethyl)cinnamic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of automated systems also ensures consistency and efficiency in production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 3-(trifluoromethyl)cinnamic acid.
Reduction: 3-(trifluoromethyl)phenylpropanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- Ethyl 3-(trifluoromethyl)cinnamate
- Ethyl 3-(trifluoromethyl)phenylacetate
- Ethyl 3-(trifluoromethyl)benzoate
Comparison: Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate is unique due to the position of the trifluoromethyl group on the phenyl ring. This positional isomerism can lead to differences in reactivity and biological activity compared to other similar compounds. For instance, the meta-substitution in this compound may result in different steric and electronic effects, influencing its interaction with molecular targets .
Properties
IUPAC Name |
ethyl 3-[3-(trifluoromethyl)phenyl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O2/c1-2-17-11(16)7-6-9-4-3-5-10(8-9)12(13,14)15/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEFFHZPTOFBED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CC=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694049 |
Source
|
Record name | Ethyl 3-[3-(trifluoromethyl)phenyl]prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113048-68-3 |
Source
|
Record name | Ethyl 3-[3-(trifluoromethyl)phenyl]prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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